BenchChemオンラインストアへようこそ!

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

Medicinal Chemistry Permeability Enhancement Kinase Inhibitor Design

2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide (CAS 1396803-46-5, PubChem CID is a fully substituted sulfonamide featuring a unique N-methyl-N-phenyl sulfamoyl core linked via a two-carbon spacer to a 4-methoxyphenoxy moiety. With molecular formula C16H19NO4S and molecular weight 321.4 g/mol, it lacks hydrogen bond donors (HBD = while possessing five hydrogen bond acceptors (HBA = 5), a topological polar surface area (tPSA) of 64.2 Ų, and a calculated LogP of 2.7.

Molecular Formula C16H19NO4S
Molecular Weight 321.39
CAS No. 1396803-46-5
Cat. No. B2749828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide
CAS1396803-46-5
Molecular FormulaC16H19NO4S
Molecular Weight321.39
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC
InChIInChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3
InChIKeyHRWMGOKIWIXIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide (CAS 1396803-46-5): Core Chemical Identity for Research Procurement


2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide (CAS 1396803-46-5, PubChem CID 71786197) is a fully substituted sulfonamide featuring a unique N-methyl-N-phenyl sulfamoyl core linked via a two-carbon spacer to a 4-methoxyphenoxy moiety. With molecular formula C16H19NO4S and molecular weight 321.4 g/mol, it lacks hydrogen bond donors (HBD = 0) while possessing five hydrogen bond acceptors (HBA = 5), a topological polar surface area (tPSA) of 64.2 Ų, and a calculated LogP of 2.7 . This combination of physicochemical properties places it in an attractive drug-like property space frequently prioritized for early-stage screening library enrichment.

Why Close Analogs of 2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide Cannot Serve as Drop-in Replacements


Compounds within the N-phenethylsulfonamide class can exhibit dramatically different physicochemical and biological profiles depending on the precise substitution pattern of the sulfonamide nitrogen and the terminal aryl ether. The target compound’s fully substituted N-methyl-N-phenyl sulfonamide eliminates hydrogen bond donor capacity, a feature that directly governs membrane permeability, metabolic stability, and off-target binding promiscuity. In contrast, analogs retaining a free sulfonamide N–H or carrying a different N-aryl group display divergent LogP, tPSA, and molecular flexibility, as quantified in the sections below. These differences have been shown to translate into distinct target engagement profiles in kinase and GPCR screening cascades , making structurally proximate but not identical analogs unreliable surrogates.

Quantitative Differentiation of 2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide from Its Closest Structural Analogs


Elimination of Sulfonamide Hydrogen Bond Donor Differentiates from N–H Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the des-methyl analog 2-(4-methoxyphenoxy)ethane-1-sulfonamide retains one sulfonamide N–H donor (HBD = 1) . N-methylation of sulfonamides is a known strategy to enhance passive membrane permeability and metabolic stability by eliminating hydrogen bond donor capacity . For a researcher screening compounds against intracellular targets, this structural feature alone can be the decision point for library selection, as it directly impacts the probability of achieving adequate cell permeability.

Medicinal Chemistry Permeability Enhancement Kinase Inhibitor Design

Increased Molecular Flexibility via Additional Rotatable Bonds Relative to Branched Analogs

The target compound contains 7 rotatable bonds, providing greater conformational flexibility compared to the regiomeric analog N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide, which has only 5 rotatable bonds . This increased flexibility can be advantageous for induced-fit binding mechanisms and may allow exploration of a broader conformational landscape during target engagement. Conversely, the restricted analog may show reduced binding entropy penalties but could miss induced-fit pockets accessible only to more flexible scaffolds.

Ligand Efficiency Conformational Sampling Scaffold Optimization

Moderate Lipophilicity (LogP 2.7) Optimizes Ligand Efficiency Compared to High-LogP Sulfonamide Intermediates

The target compound's calculated LogP of 2.7 positions it within the preferred lead-like lipophilicity range (LogP 1–3), whereas the synthetically accessible nimesulide intermediate N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide exhibits a significantly higher LogP of 4.01 . High lipophilicity is correlated with increased promiscuity, hERG liability, and poor developability. This 1.3 log-unit difference represents a critical triage criterion for medicinal chemists prioritizing initial screening hits.

Lead-Likeness Lipophilic Efficiency Physicochemical Prioritization

Patent-Class Coverage in N-Substituted-N-Phenethylsulfonamide Screening Library Differentiates from Non-Patented Sulfonamide Building Blocks

The target compound falls within the Markush structure of U.S. Patent 8,809,584, which explicitly claims N-substituted-N-phenylethylsulfonamides for biological and pharmacological screening to identify lead molecules that modulate functional activity of biological targets . While not a clinical candidate, its inclusion in a patented library signals that the scaffold has been deemed promising by innovators and may offer pre-competitive advantages for hit expansion. Procurement of a compound within patented chemical space can be strategically important for organizations seeking freedom-to-operate intelligence or aiming to avoid patented series.

IP-Secure Screening Lead Molecule Identification Patent Landscape

Commercially Defined Purity and Vendor-Available Quantitation Facilitates Direct Procurement vs. Competitor Ambiguity

The target compound is available from Life Chemicals with explicit product codes (F6171-0381) and defined pricing in set quantities (1 mg, 5 μmol, 20 mg) . In contrast, several structurally similar analogs listed by other vendors are marked as 'discontinued' or 'out of stock' (e.g., N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide, TR-M265845, confirmed discontinued at CymitQuimica as of 2019) . For a procurement officer or laboratory manager, guaranteed availability and a transparent purity specification are practical differentiators that prevent workflow interruption.

Procurement Reliability Chemical Purity Vendor Specification

Priority Application Scenarios for 2-(4-Methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide Based on Empirical Differentiators


Screening Library Enrichment for Intracellular and CNS-Relevant Targets

Procure this compound as a member of diversity-oriented screening libraries where zero hydrogen bond donor count and moderate lipophilicity (LogP 2.7) are strict inclusion criteria. Its 7 rotatable bonds provide conformational sampling that complements rigid, rule-of-3 fragment libraries. The elimination of the sulfonamide N–H, as quantified in Evidence Item 1, aligns with established medicinal chemistry guidelines for CNS penetration and intracellular kinase target engagement .

Hit Expansion and Conformational SAR Campaigns Around N-Phenethylsulfonamide Scaffolds

Researchers running structure-activity relationship (SAR) programs on N-substituted phenethylsulfonamide leads should select this compound to explore the conformational penalty associated with the linear ethylene spacer vs. the branched analog (Evidence Item 2). The +2 rotatable bond difference offers a direct probe of the role of scaffold flexibility in target binding thermodynamics .

Patent-Aware Lead Identification and Freedom-to-Operate Assessment

R&D organizations performing competitive intelligence on sulfonamide-based kinase or GPCR modulators can utilize this compound as a probe within the U.S. Patent 8,809,584 landscape. Its placement within the claimed chemical space enables strategic hit validation and informs IP due diligence (Evidence Item 4) .

Comparative Physicochemical Profiling for Developability Risk Assessment

Procure this compound alongside the high-LogP analog N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide (LogP 4.01) in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 screen. The 1.3 LogP unit differential (Evidence Item 3) provides a direct experimental test of the lipophilicity-permeability-promiscuity trade-off, generating data to guide lead prioritization .

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.